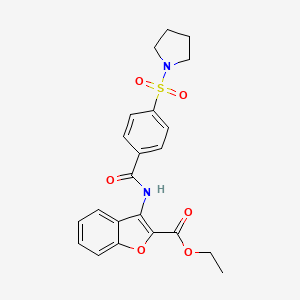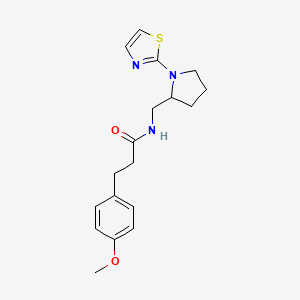![molecular formula C22H16ClN5O2S B2639591 3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-50-9](/img/structure/B2639591.png)
3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular formula of C22H16ClN5O2S and a molecular weight of 449.91 .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazolinamine core, which is substituted with a (4-chlorophenyl)sulfonyl group and a 2-methylphenyl group . The presence of these groups could potentially influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 449.91 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Scientific Research Applications
Exposure and Effects of Similar Compounds
Occupational Asthma from Chemical Exposure : A study investigated a cluster of new-onset asthma cases in a chemical plant, attributing the outbreak to exposure to similar compounds used in herbicide production, underscoring the occupational hazards and the need for safety measures during handling and exposure to such chemicals (Hnizdo et al., 2004).
Carcinogenic Potential of Heterocyclic Amines : Research indicates continuous human exposure to carcinogenic heterocyclic amines through food, suggesting the significance of monitoring and understanding the carcinogenic potential of such compounds, which might be relevant for understanding the health implications of related compounds (Ushiyama et al., 1991).
Metabolism and Toxicity Studies : Studies on metabolism and macromolecular adduct formation by heterocyclic amines at low doses provide insights into the human and rodent responses to these compounds, which could be relevant for toxicity studies and safety assessments of related compounds (Turteltaub et al., 1999).
Safety and Hazards
Future Directions
The future directions for research on this compound could include studying its biological activity in more detail, given that triazole compounds are known to show versatile biological activities . Additionally, research could be conducted to explore its potential uses in various fields, such as medicinal chemistry, given the wide range of activities exhibited by similar compounds .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-6-2-4-8-18(14)24-20-17-7-3-5-9-19(17)28-21(25-20)22(26-27-28)31(29,30)16-12-10-15(23)11-13-16/h2-13H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYWVZKYPGFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)

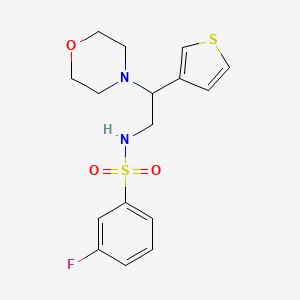

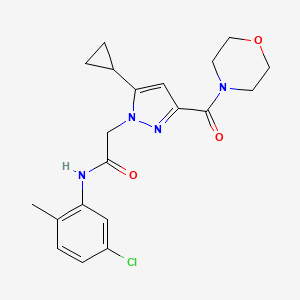
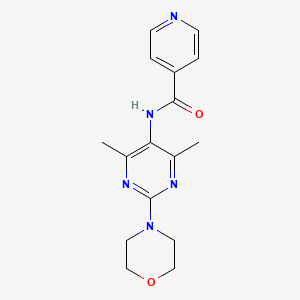
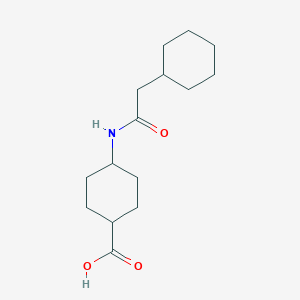
![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)
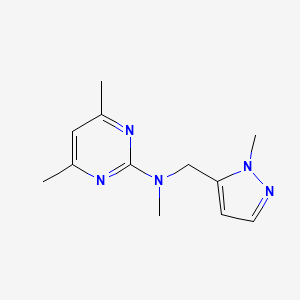
![Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2639522.png)
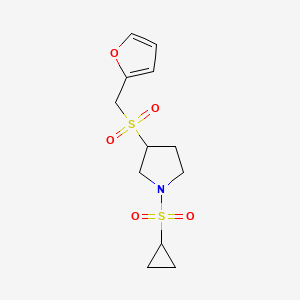
![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)
